4alpha-Phorbol 12-myristate 13-acetate

Vue d'ensemble

Description

Synthesis Analysis

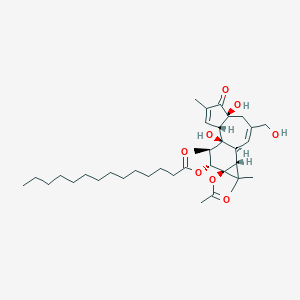

PMA is derived from phorbol, a natural diterpene, through esterification with myristic acid and acetic acid. The synthesis involves the selective functionalization of the phorbol core, followed by esterification reactions that introduce the myristate and acetate groups at specific positions on the molecule.

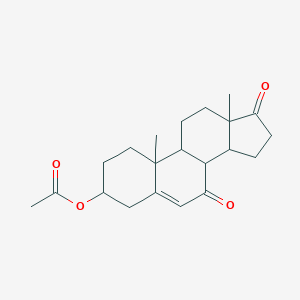

Molecular Structure Analysis

The molecular structure of PMA is characterized by the phorbol skeleton, which is a tetracyclic diterpene. The myristate (a 14-carbon fatty acid) and acetate groups are esterified at the 12th and 13th positions, respectively. This structure is crucial for its biological activity, as it facilitates the interaction of PMA with PKC and other cellular targets.

Chemical Reactions and Properties

PMA is hydrophobic due to its long myristate chain, which affects its solubility and interaction with cell membranes. It is stable under standard laboratory conditions but can undergo hydrolysis in the presence of strong bases or acids, leading to the formation of phorbol and the corresponding acids (myristic acid and acetic acid).

Physical Properties Analysis

PMA is a viscous, oil-like substance at room temperature. Its solubility in water is very low, but it is highly soluble in organic solvents such as ethanol, DMSO, and chloroform. The compound has a high boiling point and a relatively high molecular weight due to the presence of the phorbol core and the long myristate chain.

Chemical Properties Analysis

PMA's chemical properties, including its reactivity and biological activity, are significantly influenced by its molecular structure. The ester groups make it a reactive compound capable of undergoing hydrolysis, while the hydrophobic myristate chain facilitates its interaction with lipid membranes. The specific configuration of the ester groups is essential for its activity as a PKC activator.

For detailed references on the synthesis, molecular structure, and properties of 4alpha-Phorbol 12-myristate 13-acetate, the following sources provide comprehensive insights:

- (J. White et al., 1984) discusses the effects of PMA on protein phosphorylation and enzyme release in neutrophils.

- (M. Lowe et al., 1978) explores the differential effects of PMA on cultured chondroblasts and fibroblasts.

- (M. Rabin et al., 1986) examines the altered gene expression in mouse cells treated with PMA.

- (A. Dlugosz et al., 1983) studies the effects of PMA on the differentiation program of embryonic chick skeletal myoblasts.

Applications De Recherche Scientifique

1. Enhancement of B cells with a Granzyme B+ Regulatory Phenotype

- Application Summary: PMA is a potent enhancer of B cells with a granzyme B+ regulatory phenotype. These cells may represent a promising novel therapeutic approach for a variety of autoimmune and hyperinflammatory conditions including graft-versus-host disease .

- Methods of Application: The protocol uses recombinant interleukin 21 (IL-21) and goat-derived F (ab)’2 fragments against the human B cell receptor (anti-BCR). PMA, a phorbol ester with a particular analogy to the second messenger diacylglycerol (DAG), enhances IL-21-induced differentiation of pre-activated B cells into GraB cells .

- Results: The percentage of GraB cells after stimulation of pre-activated B cells with IL-21 and PMA was not significantly lower compared to stimulation with IL-21 and anti-BCR .

2. Inhibition of Nephronectin Gene Expression

- Application Summary: PMA inhibits Nephronectin gene expression via Protein kinase C alpha and c-Jun/c-Fos transcription factors .

- Methods of Application: Treatment of MC3T3‐E1 cells with PMA suppressed cell differentiation and Npnt gene expression. Effects were noted at a low concentration of PMA, and were time‐ and dose‐dependent .

- Results: Treatment with the PKC signal inhibitor Gö6983 inhibited down‐regulation of Npnt expression, while transfection with small interfering RNA (siRNA) of PKCα, c‐Jun, and c‐Fos suppressed that down‐regulation .

3. Activation of Ca2± ATPase and Potentiation of Forskolin-induced cAMP Formation

- Application Summary: PMA activates Ca2± ATPase and potentiates forskolin-induced cAMP formation .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

4. Induction of Differentiation of THP-1 Monocytes to Macrophage

- Application Summary: PMA is used to induce differentiation of THP-1 monocytes to macrophage .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

5. Stimulation of the Proliferation of Peripheral Blood Lymphocytes

- Application Summary: PMA is used to stimulate the proliferation of peripheral blood lymphocytes .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

6. Induction of Respiratory Bursts and Enhancement of the Generation of Ultra-weak Photon Emission

- Application Summary: PMA is used to induce respiratory bursts and enhance the generation of ultra-weak photon emission from the neutrophil-like cells derived from HL-60 cells .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

7. Activation of Ca2± ATPase and Potentiation of Forskolin-induced cAMP Formation

- Application Summary: PMA activates Ca2± ATPase and potentiates forskolin-induced cAMP formation .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

8. Inhibition of Apoptosis Induced by the Fas Antigen

- Application Summary: PMA has been shown to inhibit apoptosis induced by the Fas antigen .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

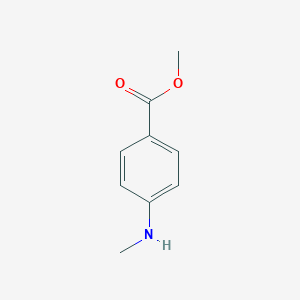

9. Negative Control for PMA

- Application Summary: 4alpha-Phorbol 12-myristate 13-acetate is a non-tumor promoting phorbol ester derivative that has been used as a negative control for PMA, a tumor promoter and activator of PKC .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Orientations Futures

Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .

Propriétés

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-LQLWEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4alpha-Phorbol 12-myristate 13-acetate | |

CAS RN |

63597-44-4 | |

| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)